molecular formula C12H8OS4 B11100299 9,9a-dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one

9,9a-dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one

Cat. No.: B11100299
M. Wt: 296.5 g/mol
InChI Key: DNKIADAZBCYZOP-UHFFFAOYSA-N
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Description

9,9a-Dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one is a complex organic compound with the molecular formula C₁₂H₈OS₄ This compound is characterized by its unique structure, which includes multiple sulfur atoms and a fused ring system

Preparation Methods

The synthesis of 9,9a-dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one involves several steps. One common method includes the electrophilic halogenation of the ethylenic bridge in the precursor compound, 5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiin-2-one, using reagents such as sulfuryl chloride (SO₂Cl₂), Selectfluor, or xenon difluoride (XeF₂). These reactions yield various halogenated derivatives, which can be further processed to obtain the desired compound .

Chemical Reactions Analysis

9,9a-Dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9,9a-dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one involves its interaction with molecular targets through its sulfur atoms and fused ring system. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in antimicrobial applications, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar compounds include other derivatives of the [1,3]dithiolo[4,5-b][1,4]dithiin family, such as:

    5,6-Dihydro[1,3]dithiolo[4,5-b][1,4]dithiin-2-one: A precursor to the target compound.

    Halogenated derivatives: Compounds obtained through the halogenation of the ethylenic bridge in the precursor compound.

    Other sulfur-containing heterocycles:

Properties

Molecular Formula

C12H8OS4

Molecular Weight

296.5 g/mol

IUPAC Name

10,12,14,16-tetrathiatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,11(15)-tetraen-13-one

InChI

InChI=1S/C12H8OS4/c13-12-16-10-11(17-12)15-9-7-4-2-1-3-6(7)5-8(9)14-10/h1-4,8-9H,5H2

InChI Key

DNKIADAZBCYZOP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)SC4=C(S2)SC(=O)S4

Origin of Product

United States

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